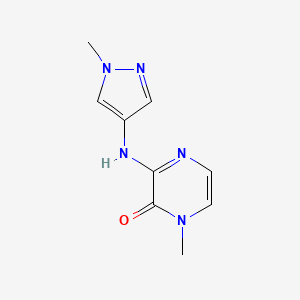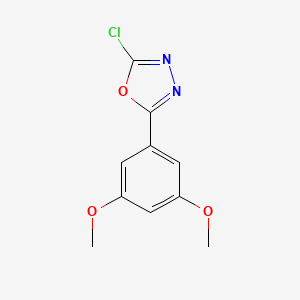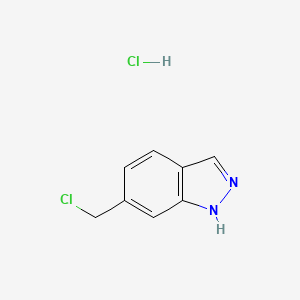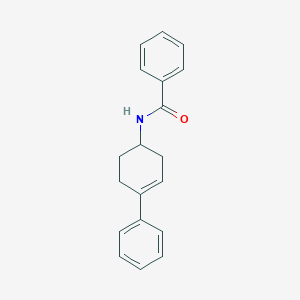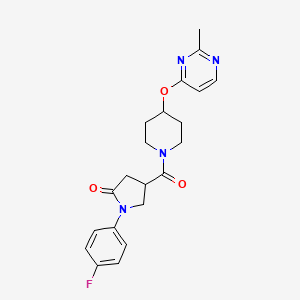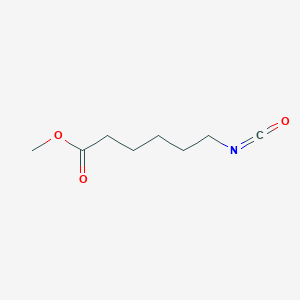
Methyl 6-isocyanatohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-isocyanatohexanoate is an organic compound with the molecular formula C₈H₁₃NO₃ It is a derivative of hexanoic acid, featuring an isocyanate group (-N=C=O) attached to the sixth carbon of the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-isocyanatohexanoate can be synthesized through the reaction of hexanoic acid with phosgene, followed by esterification with methanol. The general reaction scheme is as follows:
Formation of Hexanoyl Chloride: Hexanoic acid reacts with thionyl chloride (SOCl₂) to form hexanoyl chloride.
Formation of Hexanoyl Isocyanate: Hexanoyl chloride is then treated with sodium azide (NaN₃) to form hexanoyl azide, which upon heating, rearranges to form hexanoyl isocyanate.
Esterification: The hexanoyl isocyanate is then esterified with methanol to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Addition Reactions: The isocyanate group in this compound readily undergoes addition reactions with nucleophiles such as amines and alcohols, forming ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes, which are widely used in foams, coatings, and elastomers.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas. Common reagents include primary and secondary amines.
Alcohols: React with the isocyanate group to form urethanes. Methanol and ethanol are commonly used alcohols.
Catalysts: Tertiary amines and organotin compounds are often used as catalysts to accelerate the reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
Methyl 6-isocyanatohexanoate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which have applications in coatings, adhesives, and foams.
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Surface Coatings: Used in the formulation of protective coatings with enhanced durability and resistance to environmental factors.
Mechanism of Action
The reactivity of methyl 6-isocyanatohexanoate is primarily due to the isocyanate group, which is highly electrophilic. This group can react with nucleophiles such as amines and alcohols, leading to the formation of stable urea and urethane linkages. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, followed by the formation of a tetrahedral intermediate and subsequent rearrangement to form the final product.
Comparison with Similar Compounds
Hexamethylene diisocyanate: Another isocyanate compound used in the production of polyurethanes.
Methyl isocyanate: A simpler isocyanate compound with significant industrial applications.
Comparison:
Reactivity: Methyl 6-isocyanatohexanoate has a longer carbon chain compared to methyl isocyanate, which can influence its reactivity and the properties of the resulting polymers.
Applications: While both compounds are used in polymer synthesis, this compound is more commonly used in applications requiring longer chain lengths and specific mechanical properties.
Properties
IUPAC Name |
methyl 6-isocyanatohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUIXXVCMDFRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

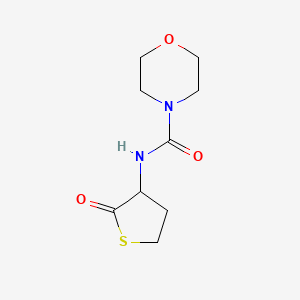
![3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B2684939.png)
![2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2684941.png)
![3,7,9-trimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2684942.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)
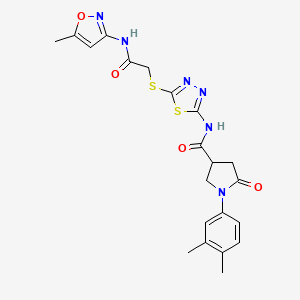
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2684950.png)
![2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2684952.png)
